molecular formula C13H20Cl2N2O B4062877 3-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride

3-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride

Cat. No.: B4062877
M. Wt: 291.21 g/mol
InChI Key: TXCMJSCHANODEO-UHFFFAOYSA-N
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Scientific Research Applications

Receptor Binding Properties

The substituted benzamide compound eticlopride, closely related to 3-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride, has been shown to selectively block dopamine-D2 binding sites in the rat brain, indicating its potential use in neurological research and drug development. This compound was used for in vitro receptor binding studies, providing insights into dopamine-D2 antagonists' high affinity and selectivity, which could be valuable for studying dopamine-D2 binding sites and developing treatments for related disorders (Hall, Köhler, & Gawell, 1985).

Synthesis and Properties of Benzamide Derivatives

Research on benzamide derivatives has contributed significantly to developing new compounds with potential therapeutic applications. For example, studies on the synthesis and unique properties of related compounds have paved the way for creating novel molecules with specific functions, such as alkylating agents with melanoma cytotoxicity. These agents show potential for targeted drug delivery in melanoma therapy, offering a selective, benzamide-mediated in vivo delivery of cytostatics to melanoma cells, leading to enhanced efficacy (Wolf et al., 2004).

Molecular Structure and Spectroscopy

The molecular structure and vibrational spectra of related benzamide compounds have been studied using various spectroscopic methods. These studies provide essential insights into the compounds' physical and chemical properties, contributing to a deeper understanding of their behavior in biological systems. This information is crucial for drug design and development, helping to predict how these compounds interact at the molecular level (Arslan et al., 2007).

Electrophysiological Activity

Research into the electrophysiological activity of N-substituted imidazolylbenzamides, a class of compounds related to this compound, has shown promising results in developing new class III antiarrhythmic agents. These compounds exhibit significant potential in treating reentrant arrhythmias, indicating the therapeutic relevance of benzamide derivatives in cardiovascular diseases (Morgan et al., 1990).

Photocatalytic Degradation

The photocatalytic degradation of propyzamide, a compound structurally similar to this compound, has been studied using TiO2-loaded adsorbent supports. This research highlights the potential environmental applications of benzamide derivatives, demonstrating how these compounds can be degraded in aqueous solutions, reducing the concentration of toxic intermediates (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Safety and Hazards

The safety and hazards of “3-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride” are not well-documented. However, it’s important to handle all chemical compounds with care and use appropriate personal protective equipment. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

Properties

IUPAC Name

3-chloro-N-[2-(diethylamino)ethyl]benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O.ClH/c1-3-16(4-2)9-8-15-13(17)11-6-5-7-12(14)10-11;/h5-7,10H,3-4,8-9H2,1-2H3,(H,15,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCMJSCHANODEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=CC=C1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.